(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyano group, a pyrido[1,2-a]pyrimidinone core, and a phenoxy substituent, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multiple steps. The starting materials often include 5-methyl-2-(propan-2-yl)phenol, which undergoes a series of reactions to form the phenoxy-pyrido[1,2-a]pyrimidinone intermediate. This intermediate is then reacted with cyanoacetic acid derivatives under specific conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a valuable tool for biochemical research.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidinone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, receptors, or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted pyrido[1,2-a]pyrimidinones and phenoxy derivatives. Examples include:
- (2E)-2-cyano-3-{2-[4-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
- (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
Molecular Formula |
C28H32N4O4 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-propan-2-yloxypropyl)prop-2-enamide |
InChI |
InChI=1S/C28H32N4O4/c1-18(2)22-11-10-20(5)15-24(22)36-27-23(28(34)32-13-7-6-9-25(32)31-27)16-21(17-29)26(33)30-12-8-14-35-19(3)4/h6-7,9-11,13,15-16,18-19H,8,12,14H2,1-5H3,(H,30,33)/b21-16+ |
InChI Key |
SOKPKQYQLAYOLJ-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCCOC(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
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